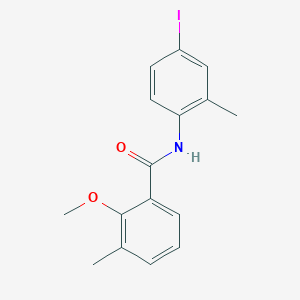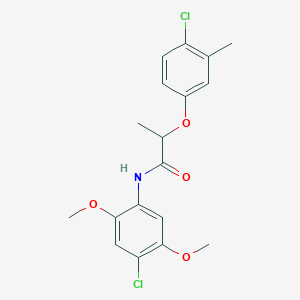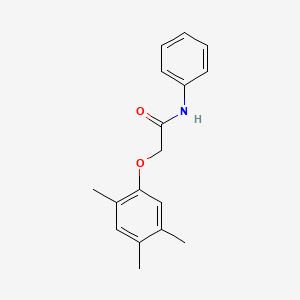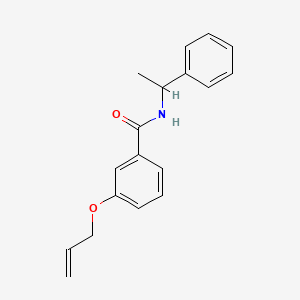![molecular formula C16H18N2O3S B4399299 4-[(ethylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B4399299.png)
4-[(ethylsulfonyl)amino]-N-(4-methylphenyl)benzamide
描述
4-[(ethylsulfonyl)amino]-N-(4-methylphenyl)benzamide, also known as ESI-09, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound was first synthesized in 2009 and has since been studied extensively for its mechanism of action and biochemical effects.
作用机制
4-[(ethylsulfonyl)amino]-N-(4-methylphenyl)benzamide works by inhibiting the activity of porcupine, a membrane-bound protein that is essential for the Wnt signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, making it an attractive target for therapeutic intervention in cancer. By inhibiting porcupine activity, this compound blocks the Wnt signaling pathway, leading to the inhibition of cancer cell growth and proliferation.
In inflammation and autoimmune disorders, this compound works by inhibiting the activation of T cells. This is achieved by blocking the production of cytokines, which are signaling molecules that play a key role in the immune response. By inhibiting cytokine production, this compound reduces the activation of T cells, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce tumor size and metastasis. In inflammation and autoimmune disorders, this compound has been shown to reduce cytokine production, inhibit T cell activation, and reduce inflammation and autoimmune responses.
实验室实验的优点和局限性
One of the main advantages of 4-[(ethylsulfonyl)amino]-N-(4-methylphenyl)benzamide is its specificity for the Wnt signaling pathway and T cell activation. This specificity makes it an attractive candidate for therapeutic intervention in cancer, inflammation, and autoimmune disorders. Another advantage of this compound is its small molecule size, which allows for easy synthesis and delivery.
One of the limitations of this compound is its potential toxicity. While this compound has been shown to be well-tolerated in animal studies, its long-term effects on human health are still unknown. Additionally, this compound may have off-target effects on other pathways, which could limit its therapeutic potential.
未来方向
Future research on 4-[(ethylsulfonyl)amino]-N-(4-methylphenyl)benzamide should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. This research should include preclinical and clinical studies to determine the efficacy and safety of this compound in human subjects. Additionally, future research should focus on developing more specific and potent inhibitors of the Wnt signaling pathway and T cell activation, which could lead to more effective treatments for these diseases.
In conclusion, this compound is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications in cancer, inflammation, and autoimmune disorders. While more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications, this compound holds promise as a novel therapeutic agent for these diseases.
科学研究应用
4-[(ethylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt signaling pathway. This pathway plays a crucial role in the development and progression of cancer, making it an attractive target for therapeutic intervention.
In inflammation and autoimmune disorders, this compound has been shown to inhibit the activation of T cells, which play a key role in the immune response. By targeting T cell activation, this compound has the potential to reduce inflammation and autoimmune responses, making it a promising candidate for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
4-(ethylsulfonylamino)-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-22(20,21)18-15-10-6-13(7-11-15)16(19)17-14-8-4-12(2)5-9-14/h4-11,18H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXZMOQHQYQAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4399243.png)


![1-{4-[3-(1H-imidazol-1-yl)propoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4399260.png)
![4-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4399268.png)
![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4399269.png)
![1-[4-(allyloxy)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4399273.png)
![1-{2-[2-(4-isopropoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4399280.png)
![N-[1-(4-bromophenyl)ethyl]-3-phenylpropanamide](/img/structure/B4399286.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4399293.png)

![N-(tert-butyl)-2-(2-ethoxy-4-{[(4-methylcyclohexyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4399301.png)
